molecular formula C16H15N3O4S B2531630 Ethyl 2-(2-(5-methylfuro[3,2-b]pyridine-2-carboxamido)thiazol-4-yl)acetate CAS No. 941881-44-3

Ethyl 2-(2-(5-methylfuro[3,2-b]pyridine-2-carboxamido)thiazol-4-yl)acetate

Cat. No.: B2531630
CAS No.: 941881-44-3
M. Wt: 345.37
InChI Key: ONDQFUDJIHFIGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-(5-methylfuro[3,2-b]pyridine-2-carboxamido)thiazol-4-yl)acetate is a useful research compound. Its molecular formula is C16H15N3O4S and its molecular weight is 345.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis and Biological Evaluation

  • Synthetic Approaches

    Researchers have developed expedited synthetic methodologies for creating polyfunctionally substituted pyran, pyridine, and pyridazine derivatives using related ethyl α-compounds as precursors. These methods emphasize operational simplicity, high atom economy, and environmental benignity, highlighting the potential for creating diverse pharmaceutical agents (Mohareb et al., 2004; Bhoi et al., 2016).

  • Biological Activities

    The novel synthetic routes enable the production of compounds with promising biological activities, including antibacterial, antioxidant, and antitubercular properties. These activities are critical for the development of new therapeutic agents (Martínez-Merino et al., 1994; Mohamed, 2021).

Anticancer and Antimicrobial Properties

  • Anticancer Activity

    Certain thiazolo[3,2-a]pyridines exhibit anticancer activity across a range of cancer cell lines, suggesting the utility of these compounds in cancer research and therapy development (Altug et al., 2011).

  • Antimicrobial Activity

    The antimicrobial properties of novel heterocyclic systems underscore the potential of these compounds in addressing infectious diseases, with some showing effectiveness against Staphylococcus aureus and Mycobacterium tuberculosis (Sirakanyan et al., 2015).

Molecular Hybridization and Photophysical Properties

  • GyrB Inhibitors

    The design and synthesis of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates through molecular hybridization have led to potent Mycobacterium tuberculosis GyrB inhibitors, showcasing the role of these compounds in developing novel antituberculosis agents (Jeankumar et al., 2013).

  • Spectral-Fluorescent Properties

    The synthesis of novel thieno[2,3-b]pyridine derivatives and their spectral-fluorescent property analysis reveal correlations between chemical structure and photophysical properties, indicating their potential applications in material science and molecular engineering (Ershov et al., 2019).

Properties

IUPAC Name

ethyl 2-[2-[(5-methylfuro[3,2-b]pyridine-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-3-22-14(20)6-10-8-24-16(18-10)19-15(21)13-7-11-12(23-13)5-4-9(2)17-11/h4-5,7-8H,3,6H2,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDQFUDJIHFIGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC3=C(O2)C=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.